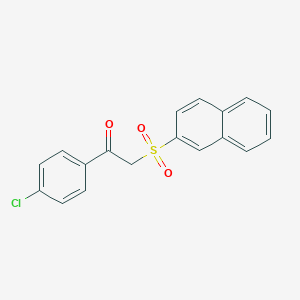
1-(4-Chlorophenyl)-2-(2-naphthylsulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(2-naphthylsulfonyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is also known as N-(4-chlorophenyl)-2-(naphthalene-2-sulfonyl)acetamide and is commonly abbreviated as CPNE. CPNE is a white crystalline powder that is insoluble in water and soluble in organic solvents.
Mécanisme D'action
CPNE inhibits the activity of CA IX by binding to the active site of the enzyme. CA IX plays a critical role in regulating pH in cancer cells, and inhibition of CA IX leads to a decrease in pH and an increase in oxidative stress, which ultimately leads to cell death. CPNE has also been shown to inhibit the activity of other carbonic anhydrase isoforms, but with lower potency.
Biochemical and Physiological Effects:
CPNE has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of CA IX, CPNE has been shown to inhibit the activity of other enzymes such as carbonic anhydrase XII and cathepsin B. CPNE has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPNE is its potency as an inhibitor of CA IX. CPNE has been shown to be more potent than other CA IX inhibitors such as sulfonamides and sulfamates. CPNE also has a high selectivity for CA IX over other carbonic anhydrase isoforms. However, CPNE has some limitations for lab experiments. CPNE is insoluble in water, which limits its use in aqueous solutions. CPNE is also sensitive to light and air, which can degrade the compound over time.
Orientations Futures
There are several future directions for the use of CPNE in scientific research. One area of interest is the use of CPNE in combination with other anticancer agents to enhance their efficacy. CPNE has also been shown to sensitize cancer cells to radiation therapy, and further studies are needed to explore this potential application. Another area of interest is the use of CPNE as a diagnostic tool for cancer. CA IX is overexpressed in many types of cancer, and CPNE could be used to detect the presence of CA IX in cancer cells. Finally, further studies are needed to explore the potential use of CPNE in other diseases such as inflammation and osteoporosis.
In conclusion, CPNE is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. CPNE is a potent inhibitor of CA IX and has been shown to have anti-inflammatory properties. CPNE has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of CPNE in scientific research, including its use in combination with other anticancer agents and as a diagnostic tool for cancer.
Méthodes De Synthèse
The synthesis of CPNE involves the reaction of 2-naphthalenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to give CPNE as a white crystalline powder. The yield of CPNE can be improved by using a solvent such as chloroform or dichloromethane.
Applications De Recherche Scientifique
CPNE has been widely used in scientific research due to its diverse range of applications. CPNE is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CPNE has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. CPNE has also been used as a tool to study the role of CA IX in cancer progression and metastasis.
Propriétés
Formule moléculaire |
C18H13ClO3S |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-naphthalen-2-ylsulfonylethanone |
InChI |
InChI=1S/C18H13ClO3S/c19-16-8-5-14(6-9-16)18(20)12-23(21,22)17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2 |
Clé InChI |
XBICEJGHKYSLPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285488.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285495.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285496.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285498.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285499.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B285501.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285502.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B285503.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)